

Physicochemical Properties of γ -Amino- β -hydroxybutyric Acid (GABOB): An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-hydroxybutanoic acid

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Abstract

γ -Amino- β -hydroxybutyric acid (GABOB), also known as β -hydroxy- γ -aminobutyric acid, is a naturally occurring analogue of the principal inhibitory neurotransmitter, γ -aminobutyric acid (GABA).[1] As an endogenous metabolite of GABA, GABOB has garnered significant interest for its pharmacological activities, particularly as an anticonvulsant.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of GABOB, presents detailed experimental protocols for their determination, and visualizes its key signaling pathways. All quantitative data is summarized in structured tables for ease of reference.

Core Physicochemical Properties

GABOB is a chiral molecule, existing as two stereoisomers: (S)-(+)-GABOB and (R)-(-)-GABOB.[3] The racemic mixture is often used in pharmacological preparations.[1] The physicochemical properties of GABOB are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.

General Properties

Property	Value	Source(s)
Molecular Formula	C4H9NO3	[2] [4] [5]
Molecular Weight	119.12 g/mol	[2] [4] [5] [6]
Appearance	White to off-white crystalline powder	[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for GABOB. It is important to note that some values are reported for the racemic mixture, while others are specific to the individual enantiomers.

Parameter	Value	Details	Source(s)
Melting Point	204 - 219 °C	Racemic mixture	[4]
223 °C (decomposes)	Racemic mixture	[7]	
207 - 212 °C	(S)-(+)-GABOB	[8]	
Solubility	Soluble in Water (H2O)	(S)-(+)-GABOB: ≥ 20 mg/mL (167.90 mM)	[9]
Soluble in PBS (pH 7.2)	(R)-(-)-GABOB: 10 mg/mL	[10]	
Soluble in Dimethyl Sulfoxide (DMSO)	Racemic mixture	[2]	
pKa (Predicted)	4.04 ± 0.10	Predicted for the carboxylic acid group of (S)-(+)-GABOB	[8]
logP (Predicted)	-4.1	Computed by XLogP3 3.0	[5] [6]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of GABOB.

Melting Point Determination

The melting point of GABOB can be determined using the capillary method with a melting point apparatus.^{[11][12][13][14]}

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of GABOB.

Protocol:

- **Sample Preparation:** A small amount of dry GABOB is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. The open end of the capillary is then sealed.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of GABOB in various solvents can be determined using the isothermal shake-flask method.

Protocol:

- **Sample Preparation:** An excess amount of GABOB is added to a known volume of the solvent (e.g., water, DMSO) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed and the concentration of dissolved GABOB is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- **Calculation:** The solubility is expressed as the concentration of GABOB in the saturated solution (e.g., in mg/mL or mM).

pKa Determination

The acid dissociation constant (pKa) of GABOB can be determined by potentiometric titration. [\[15\]](#)[\[16\]](#)[\[17\]](#)

Workflow for pKa Determination



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Caption: Workflow for determining the pKa of GABOB via potentiometric titration.

Protocol:

- **Solution Preparation:** A solution of GABOB of known concentration is prepared in deionized water.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the GABOB solution is measured after each incremental addition of the base using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the measured pH against the volume of base added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.

logP Determination

The partition coefficient (logP) of GABOB between n-octanol and water can be determined using the shake-flask method followed by quantification.

Protocol:

- **Solvent Saturation:** n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of GABOB is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken vigorously for a set period to allow for the partitioning of GABOB between the two phases, and then left to stand for complete phase separation.
- **Quantification:** The concentration of GABOB in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of GABOB in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

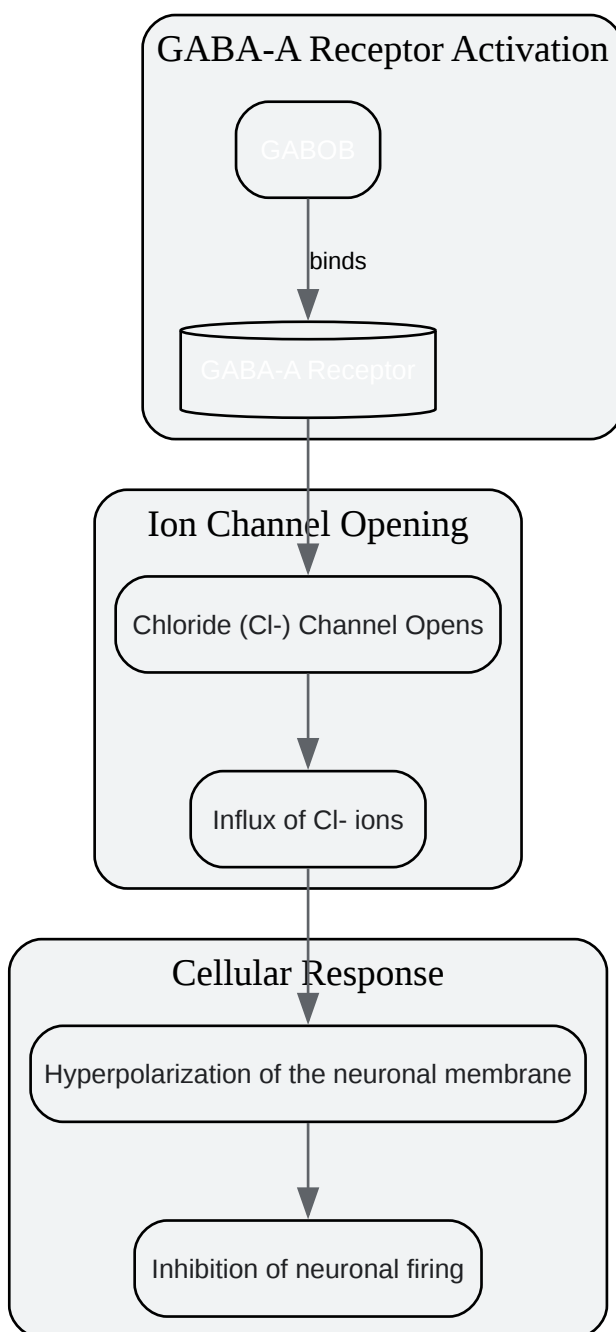
Signaling Pathways

GABOB exerts its pharmacological effects primarily by acting as an agonist at GABA receptors, specifically GABA-A and GABA-B receptors.^{[1][18]} The stereoisomers of GABOB exhibit different affinities and efficacies at these receptors.^{[1][18]}

GABOB-Mediated GABA-A Receptor Signaling

(S)-(+)-GABOB is an agonist at GABA-A receptors.^[1] Activation of these ligand-gated ion channels leads to rapid inhibitory neurotransmission.

GABA-A Receptor Signaling Pathway



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Caption: GABOB activation of the GABA-A receptor signaling pathway.

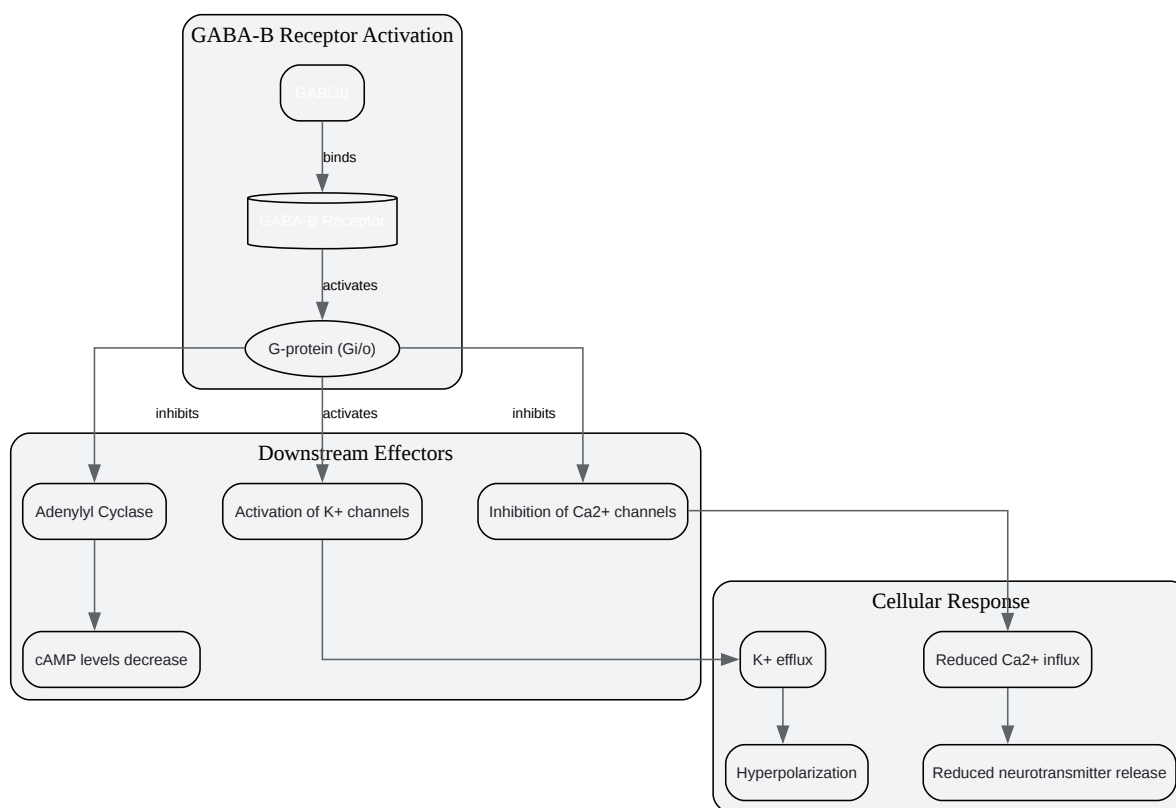
Upon binding of GABOB to the GABA-A receptor, the associated chloride ion channel opens, leading to an influx of chloride ions into the neuron.[16][19] This influx of negative ions causes

hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABOB-Mediated GABA-B Receptor Signaling

(R)-(-)-GABOB is a moderate-potency agonist of the GABA-B receptor, while (S)-(+)-GABOB is a partial agonist.^[1] GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.^{[20][21][22]}

GABA-B Receptor Signaling Pathway



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Caption: GABOB activation of the GABA-B receptor signaling pathway.

Activation of the GABA-B receptor by GABOB leads to the dissociation of the associated G-protein into its α ($G_{\alpha i/o}$) and $\beta\gamma$ ($G_{\beta\gamma}$) subunits.[20][23] The $G_{\alpha i/o}$ subunit inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21] The G β γ subunit directly modulates ion channels, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[20][22] The resulting K⁺ efflux and reduced Ca²⁺ influx cause a slow and prolonged hyperpolarization of the neuron, leading to both postsynaptic inhibition and presynaptic inhibition of neurotransmitter release.[20][22]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of GABOB, including its molecular characteristics, solubility, melting point, and predicted pK_a and logP values. Standardized experimental protocols for the determination of these properties have been outlined to aid in further research and drug development. Furthermore, the key signaling pathways through which GABOB exerts its effects on GABA-A and GABA-B receptors have been visualized. A thorough understanding of these fundamental properties and mechanisms of action is critical for the rational design and development of GABOB-based therapeutics for neurological disorders.

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